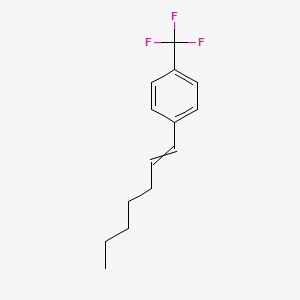
1-(Hept-1-EN-1-YL)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hept-1-EN-1-YL)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a heptenyl group and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hept-1-EN-1-YL)-4-(trifluoromethyl)benzene typically involves the following steps:
Formation of the Heptenyl Group: The heptenyl group can be introduced through a reaction involving hept-1-ene and a suitable catalyst.
Attachment to Benzene Ring: The heptenyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, using a trifluoromethylating agent like trifluoromethyl iodide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hept-1-EN-1-YL)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(Hept-1-EN-1-YL)-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Hept-1-EN-1-YL)-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-(Hept-1-EN-1-YL)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
1-(Hept-1-EN-1-YL)-4-methylbenzene: Contains a methyl group instead of a trifluoromethyl group.
1-(Hept-1-EN-1-YL)-4-nitrobenzene: Features a nitro group in place of the trifluoromethyl group.
Uniqueness: 1-(Hept-1-EN-1-YL)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
921223-98-5 |
|---|---|
Fórmula molecular |
C14H17F3 |
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
1-hept-1-enyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H17F3/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15,16)17/h6-11H,2-5H2,1H3 |
Clave InChI |
IOLPKAVOZQHXSN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



stannane](/img/structure/B14198600.png)
![{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14198608.png)
![N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide](/img/structure/B14198610.png)
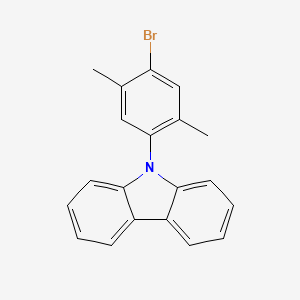
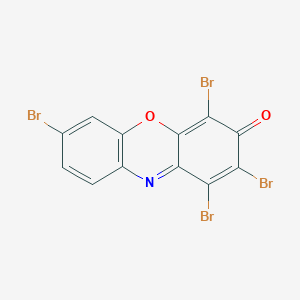
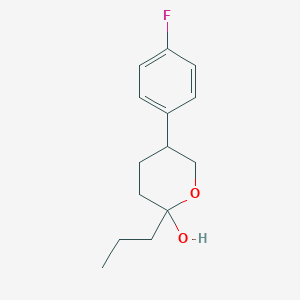
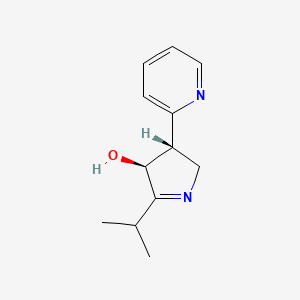
![4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline](/img/structure/B14198636.png)

![4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14198643.png)
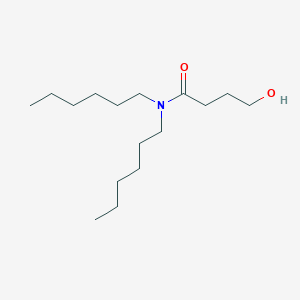
methanone](/img/structure/B14198667.png)

